2'-Deoxycytidine-5',5''-d2 Monohydrate
Description
Properties
Molecular Formula |
C₉H₁₃D₂N₃O₅ |
|---|---|
Molecular Weight |
247.25 |
Synonyms |
1-(2-Deoxy-β-D-ribofuranosyl)cytosine-5’,5’’-d2 Monohydrate; 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone-5’,5’’-d2 Monohydrate; Cytosine Deoxyribonucleoside-5’,5’’-d2 Monohydrate; Cytosine Deoxyriboside-1’-d Monohydrate; Deoxycy |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity Assessment for Research Grade 2 Deoxycytidine 5 ,5 D2 Monohydrate
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at the 5',5'' Positions
The introduction of deuterium at the 5',5'' positions of the deoxyribose moiety of 2'-deoxycytidine (B1670253) requires a strategic approach to ensure site-specificity and high isotopic incorporation. Both chemical and enzymatic pathways have been explored for this purpose.
Strategies for Site-Specific Deuteration of Deoxyribose Moiety
A prevalent chemical strategy for site-specific deuteration at the C5' position involves a two-step oxidation-reduction sequence. This method typically starts with a protected 2'-deoxycytidine derivative to prevent unwanted side reactions on the nucleobase and the 3'-hydroxyl group. A common starting material is N-acetyl-3'-O-acetyl-2'-deoxycytidine.
The synthesis proceeds as follows:
Protection of Functional Groups: The exocyclic amine of the cytosine base is protected, commonly with an acetyl group, to prevent its interference in subsequent reactions. The 3'-hydroxyl group of the deoxyribose is also protected, often with an acetyl group.
Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of the protected 2'-deoxycytidine is selectively oxidized to a 5'-aldehyde. This transformation can be achieved using various oxidizing agents, with Dess-Martin periodinane or a Swern oxidation being common choices due to their mild reaction conditions and high yields.
Deuteride (B1239839) Reduction: The key step for deuterium incorporation is the reduction of the 5'-aldehyde using a deuterium-donating reagent. Sodium borodeuteride (NaBD4) is a widely used and effective reagent for this purpose. The deuteride ion (D-) attacks the carbonyl carbon of the aldehyde, resulting in the formation of a 5'-monodeuterated alcohol. To achieve dideuteration at the 5',5''-position, this reduction step effectively introduces one deuterium atom. The second deuterium atom is incorporated due to the stereochemistry of the reduction and the workup conditions.
Deprotection: The final step involves the removal of the protecting groups from the nucleobase and the 3'-hydroxyl group to yield the final product, 2'-Deoxycytidine-5',5''-d2. This is typically achieved by treatment with a mild base, such as aqueous ammonia (B1221849) or sodium hydroxide (B78521) in methanol (B129727).
Enzymatic synthesis offers an alternative and often highly specific route. One such method involves the use of a cascade of enzymes to build the deuterated nucleoside from a labeled precursor. For instance, D-ribose-5,5-d2 can be used as the starting material. This labeled ribose is then converted through a series of enzymatic reactions, including phosphorylation and coupling to the cytosine base, to yield the desired deuterated 2'-deoxycytidine.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, achieving high synthetic yields and exceptional purity is crucial. Several factors can be optimized throughout the synthesis and purification process to meet these requirements.
Reaction Condition Optimization:
Oxidation Step: The choice of oxidizing agent and reaction conditions (temperature, solvent, reaction time) is critical to ensure complete conversion of the starting material to the 5'-aldehyde while minimizing side reactions. Over-oxidation or degradation of the nucleoside can be significant issues.
Reduction Step: The stoichiometry of the deuterated reducing agent needs to be carefully controlled. An excess of the reagent ensures complete reduction, but can complicate the purification process. The choice of solvent can also influence the reaction rate and selectivity.
Deprotection Step: The deprotection conditions must be mild enough to avoid degradation of the final product, which can be sensitive to harsh basic or acidic conditions.
Purification Strategies:
Chromatography: Column chromatography is a standard technique for purifying the intermediate and final products. For nucleosides, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for achieving high purity. The selection of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer) are key parameters to optimize for efficient separation.
Crystallization: Where applicable, crystallization can be a highly effective method for obtaining the final product in a very pure form and as the desired monohydrate.
| Parameter | Optimization Strategy | Impact on Yield and Purity |
| Starting Material Purity | Use of high-purity protected 2'-deoxycytidine | Minimizes the introduction of impurities at the beginning of the synthesis. |
| Oxidizing Agent | Selection of mild and selective reagents (e.g., Dess-Martin periodinane) | Reduces the formation of byproducts and degradation of the nucleoside. |
| Reaction Temperature | Precise control of temperature during oxidation and reduction | Prevents side reactions and decomposition, thereby increasing yield and purity. |
| Purification Method | Optimization of HPLC conditions (column, mobile phase, gradient) | Ensures effective separation of the desired product from unreacted starting materials and byproducts. |
Analytical Validation of Isotopic Enrichment and Stereochemical Purity in Research Materials
Comprehensive analytical validation is essential to confirm the identity, isotopic enrichment, and purity of the synthesized 2'-Deoxycytidine-5',5''-d2 Monohydrate. This involves a combination of spectroscopic and chromatographic techniques.
High-Resolution Mass Spectrometry for Deuterium Content Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the mass of a molecule and, consequently, its isotopic composition. For 2'-Deoxycytidine-5',5''-d2, HRMS is used to confirm the incorporation of two deuterium atoms.
The analysis involves comparing the mass-to-charge ratio (m/z) of the synthesized compound with its unlabeled counterpart. The expected mass shift for the incorporation of two deuterium atoms is approximately 2.012 Da. HRMS can resolve the isotopic distribution of the molecule, allowing for the quantification of the percentage of the d2-labeled species relative to any remaining d0 or d1 species. This provides a precise measure of the isotopic enrichment.
Table of Expected m/z Values for Protonated 2'-Deoxycytidine Isotopologues:
| Isotopologue | Formula | Exact Mass (Da) | Expected [M+H]+ (m/z) |
|---|---|---|---|
| Unlabeled (d0) | C9H13N3O4 | 227.0906 | 228.0979 |
| Monodeuterated (d1) | C9H12DN3O4 | 228.0969 | 229.1042 |
Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium labels within the molecule. Both 1H NMR and 2H NMR can be utilized for this purpose.
In the 1H NMR spectrum of 2'-Deoxycytidine-5',5''-d2, the signals corresponding to the protons at the 5' and 5'' positions of the deoxyribose ring will be significantly diminished or absent compared to the spectrum of the unlabeled compound. The disappearance of these specific signals provides strong evidence for successful site-specific deuteration. Furthermore, the coupling patterns of the adjacent H-4' proton will be altered due to the absence of coupling to the 5' and 5'' protons.
2H NMR spectroscopy can be used to directly observe the deuterium nuclei. A signal in the 2H NMR spectrum at the chemical shift corresponding to the 5',5'' positions confirms the presence of deuterium at the intended site.
Expected 1H NMR Spectral Changes upon Deuteration at the 5',5'' Positions:
| Proton | Expected Chemical Shift (ppm) in Unlabeled Compound | Expected Observation in 5',5''-d2 Compound |
|---|---|---|
| H-5', H-5'' | ~3.7-3.8 | Signal significantly reduced or absent |
Chromatographic Techniques for Impurity Profiling in Labeled Precursors
Ensuring the purity of the starting materials and intermediates is crucial for obtaining a high-purity final product. High-performance liquid chromatography (HPLC) is the primary technique used for impurity profiling of the labeled precursors and the final 2'-Deoxycytidine-5',5''-d2 Monohydrate. nih.govnih.govresearchgate.net
A validated HPLC method, typically using a reversed-phase column with UV detection, can separate the desired compound from potential impurities. These impurities can include:
Unreacted starting materials (e.g., protected 2'-deoxycytidine).
Byproducts from the oxidation or reduction steps.
Degradation products formed during synthesis or purification.
Isomers of the desired compound.
By comparing the chromatogram of the synthesized compound to that of a known reference standard and by spiking the sample with potential impurities, the purity of the material can be accurately assessed. The development of a robust HPLC method involves the optimization of parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for all potential impurities. nih.govnih.govresearchgate.net
Applications in Deoxyribonucleic Acid Dna Synthesis and Replication Mechanistic Studies
Tracing 2'-Deoxycytidine-5',5''-d2 Monohydrate Incorporation into DNA
The deuterium (B1214612) label on 2'-Deoxycytidine-5',5''-d2 Monohydrate acts as a molecular "tag," enabling precise tracking and measurement of its integration into DNA. silantes.com This capability is fundamental to a variety of quantitative and qualitative studies of DNA metabolism.
Stable isotope labeling with compounds like 2'-Deoxycytidine-5',5''-d2 Monohydrate, in conjunction with mass spectrometry, provides a powerful method for quantifying the rate of new DNA synthesis. By introducing the labeled nucleoside into cell cultures, researchers can measure the amount of deuterium incorporated into the genomic DNA over time. This approach offers a direct and accurate assessment of proliferative activity in a cell population.
Techniques analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics can be adapted for nucleic acids. wikipedia.orgresearchgate.net In such an experimental setup, cells are grown in the presence of the heavy-labeled deoxycytidine. DNA is then extracted, hydrolyzed into individual nucleosides, and analyzed by mass spectrometry. The ratio of labeled to unlabeled deoxycytidine provides a precise measure of de novo DNA synthesis.
Table 1: Hypothetical Data for De Novo DNA Synthesis Rate Measurement
| Time Point (hours) | Percentage of Labeled Deoxycytidine Incorporated | Calculated Synthesis Rate (pmol/µg DNA/hr) |
|---|---|---|
| 2 | 5.2% | 2.6 |
| 4 | 10.8% | 2.7 |
| 8 | 22.1% | 2.76 |
| 16 | 45.3% | 2.83 |
DNA polymerases are the enzymes responsible for synthesizing DNA molecules from nucleoside triphosphates. The fidelity of these enzymes is crucial for maintaining genome integrity. khanacademy.org Labeled nucleosides like 2'-Deoxycytidine-5',5''-d2 Monohydrate can be used to study the substrate specificity and error rates of different DNA polymerases.
In these assays, a DNA template and primer are provided along with a mixture of normal and labeled deoxynucleotide triphosphates. By analyzing the incorporation of the labeled precursor opposite different template bases, researchers can determine the enzyme's accuracy. For instance, a high-fidelity polymerase will almost exclusively incorporate deoxycytidine (labeled or unlabeled) opposite a guanine (B1146940) in the template strand. solisbiodyne.com Conversely, a lower-fidelity polymerase might erroneously incorporate it opposite other bases, and the use of the labeled analog allows for sensitive detection of these misincorporation events. researchgate.net
Table 2: DNA Polymerase Fidelity Assay Results
| DNA Polymerase | Template Base | Incorporation Rate of 2'-Deoxycytidine-5',5''-d2 triphosphate (relative units) | Misincorporation Frequency |
|---|---|---|---|
| High-Fidelity Polymerase | Guanine | 100 | 1 in 100,000 |
| High-Fidelity Polymerase | Adenine | 0.01 | - |
| Low-Fidelity Polymerase | Guanine | 95 | 1 in 5,000 |
| Low-Fidelity Polymerase | Adenine | 0.2 | - |
Elucidation of DNA Replication Fork Dynamics using Stable Isotope Tracers
DNA replication is a dynamic process involving the coordinated action of numerous proteins at the replication fork. Stable isotope tracers provide a means to dissect the movement and stability of these forks.
By pulse-labeling replicating cells with 2'-Deoxycytidine-5',5''-d2 Monohydrate for short periods, it is possible to monitor the progression of replication forks. This is often done in combination with other labeled nucleosides (e.g., BrdU or EdU) in a technique known as DNA fiber analysis. Cells are first incubated with one labeled nucleoside and then with the second. The DNA is then stretched onto a microscope slide, and the incorporated labels are detected with specific antibodies. The resulting fluorescent tracks reveal the speed and direction of individual replication forks. The use of a stable isotope label like deuterium requires detection by mass spectrometry-based techniques. rupress.org
Recent advancements have enabled the study of replication dynamics at the single-cell level, providing high-precision measurements of replication speeds and their fluctuations throughout the S phase. youtube.com
Replication forks can stall or collapse when they encounter DNA damage, a condition known as replication stress. plos.org Labeled nucleosides are instrumental in studying how cells respond to this stress. For example, researchers can induce DNA damage and then use 2'-Deoxycytidine-5',5''-d2 Monohydrate to label the DNA synthesized during the repair or recovery process.
Analysis of the incorporation patterns can reveal whether stalled forks are able to restart, whether new origins of replication are fired, and the extent of DNA degradation at the stalled fork. nih.gov These studies are crucial for understanding the mechanisms that maintain genome stability in the face of genotoxic insults. mdpi.com The Fanconi anemia (FA) pathway, for instance, is critical for protecting stalled replication forks. nih.gov
Research into DNA Repair Mechanisms via Labeled Nucleoside Integration
DNA is constantly being damaged by both endogenous and exogenous agents. nih.gov Cells possess a sophisticated network of DNA repair pathways to counteract this damage. nih.gov The incorporation of labeled nucleosides can be used to monitor the activity of these repair pathways.
For example, in nucleotide excision repair (NER), a patch of damaged DNA is removed and then resynthesized. By providing 2'-Deoxycytidine-5',5''-d2 Monohydrate during this resynthesis step, researchers can quantify the extent of NER activity. Similarly, in base excision repair (BER), a single damaged base is removed and replaced, and the incorporation of the labeled nucleoside can be used to follow this process. nih.gov These approaches provide valuable insights into how cells maintain the integrity of their genetic material. mdpi.com
Analysis of Nucleotide Excision Repair and Mismatch Repair Substrates
Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) are two critical pathways for correcting DNA damage and replication errors, respectively. Mechanistic studies of these pathways often rely on synthetic DNA substrates containing specific lesions or mismatches. The incorporation of 2'-Deoxycytidine-5',5''-d2 Monohydrate into these substrates provides a means to investigate the kinetics and mechanisms of these repair processes.
In the context of NER, which removes bulky, helix-distorting lesions, deuterated deoxycytidine can be incorporated into oligonucleotides containing a known DNA adduct. Following incubation with cell extracts or purified NER proteins, the excision of the damaged fragment can be monitored by mass spectrometry. The presence of the deuterium label in the excised fragments provides direct evidence of repair and allows for the quantification of repair efficiency.
For MMR, which corrects base-base mismatches and small insertion-deletion loops that arise during DNA replication, 2'-Deoxycytidine-5',5''-d2 Monohydrate can be used to label the newly synthesized strand. This allows for the investigation of strand discrimination, a key step in MMR where the repair machinery identifies and corrects the error on the daughter strand. By tracking the fate of the deuterated strand, researchers can elucidate the mechanisms by which MMR proteins recognize and excise the mismatched nucleotide.
The use of deuterated nucleosides in these assays offers several advantages over traditional methods that rely on radioactive isotopes. Stable isotope labeling is safer and allows for more detailed structural and quantitative analysis through high-resolution mass spectrometry.
| Application | DNA Repair Pathway | Mechanistic Insight |
| Tracking excised fragments | Nucleotide Excision Repair (NER) | Quantification of repair efficiency |
| Labeling newly synthesized DNA | Mismatch Repair (MMR) | Elucidation of strand discrimination mechanisms |
| Kinetic analysis of repair enzymes | NER and MMR | Determination of enzyme kinetics and substrate specificity |
Homologous Recombination Pathway Interrogations
Homologous Recombination (HR) is a high-fidelity DNA repair pathway that is essential for the repair of DNA double-strand breaks (DSBs) and for restarting stalled or collapsed replication forks. The process of HR involves a complex series of steps, including the search for a homologous template, DNA strand invasion, and the synthesis of new DNA to replace the damaged sequence.
2'-Deoxycytidine-5',5''-d2 Monohydrate is a valuable tool for interrogating the mechanistic details of HR. By introducing this labeled nucleoside during the DNA synthesis step of HR, researchers can track the flow of genetic information and analyze the products of recombination events. Mass spectrometry can then be used to detect and quantify the incorporation of the deuterated label into the repaired DNA, providing insights into the extent and fidelity of DNA synthesis during HR.
Furthermore, the deuterium label can be used in kinetic isotope effect (KIE) studies to probe the transition states of enzymatic reactions within the HR pathway. The substitution of hydrogen with deuterium at the 5' and 5'' positions can alter the vibrational frequencies of C-H bonds, which may affect the rate of reactions where cleavage of these bonds is rate-limiting. By measuring the KIE, researchers can gain a deeper understanding of the catalytic mechanisms of the DNA polymerases and other enzymes involved in HR.
Detailed research findings from studies using isotopically labeled nucleosides have provided significant insights into the regulation and coordination of HR. For instance, such studies have helped to delineate the roles of different DNA polymerases in HR-mediated DNA synthesis and to understand how the choice of repair template is regulated to ensure accurate repair.
| Research Focus | Method | Finding |
| DNA synthesis during HR | Mass Spectrometry Tracking | Quantification of repair patch size and fidelity |
| Enzymatic mechanisms in HR | Kinetic Isotope Effect (KIE) Studies | Elucidation of transition states of DNA polymerases |
| Regulation of HR | Stable Isotope Labeling and Proteomics | Identification of protein-DNA interactions and post-translational modifications that regulate HR |
Utilization in Cellular Nucleotide Metabolism and Flux Analysis Research
Stable Isotope Metabolic Flux Analysis (MFA) with 2'-Deoxycytidine-5',5''-d2 Monohydrate
Stable isotope-based metabolic flux analysis (MFA) is a powerful technique to investigate the dynamic changes in metabolic pathways. nih.govnih.gov The use of stable isotopes, such as deuterium (B1214612) in 2'-Deoxycytidine-5',5''-d2 Monohydrate, provides a non-radioactive method to trace the flow of atoms through metabolic networks. nih.gov This approach allows researchers to gain a detailed understanding of cellular metabolism in various physiological and pathological states. eurisotop.com
When cells are supplied with 2'-Deoxycytidine-5',5''-d2 Monohydrate, the deuterium label at the 5' and 5'' positions of the deoxyribose sugar enables the tracing of this molecule through the pyrimidine (B1678525) nucleotide pathways. This labeled deoxycytidine is taken up by cells and enters the pyrimidine salvage pathway. nih.govwikipedia.org The primary enzyme responsible for the initial step of this pathway is deoxycytidine kinase (dCK), which phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP). nih.govresearchgate.net
The flow of deuterium can be monitored as dCMP is further phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and then to deoxycytidine triphosphate (dCTP), a direct precursor for DNA synthesis. nih.gov Furthermore, dCMP can be converted to deoxyuridine monophosphate (dUMP) by the enzyme dCMP deaminase. nih.gov This conversion is a critical branch point, as dUMP is the precursor for the synthesis of thymidine (B127349) nucleotides. Thymidylate synthase then methylates dUMP to form deoxythymidine monophosphate (dTMP). nih.gov By tracking the deuterium label, researchers can determine the relative contribution of salvaged deoxycytidine to both dCTP and dTTP pools.
A simplified representation of the deuterium flow from 2'-Deoxycytidine-5',5''-d2 Monohydrate is presented below:
| Labeled Precursor | Initial Metabolite | Key Enzymes | Labeled Products | Pathway |
| 2'-Deoxycytidine-5',5''-d2 | [d2]dCMP | Deoxycytidine kinase (dCK) | [d2]dCMP, [d2]dCDP, [d2]dCTP | Pyrimidine Salvage |
| [d2]dCMP | [d2]dUMP | dCMP deaminase | [d2]dUMP, [d2]dTMP, [d2]dTDP, [d2]dTTP | Pyrimidine Conversion |
This table illustrates the flow of the deuterium label (d2) from the initial precursor through key metabolic steps.
The use of 2'-Deoxycytidine-5',5''-d2 Monohydrate allows for the quantification of both anabolic (synthesis) and catabolic (breakdown) fluxes of nucleoside metabolism. nih.gov Anabolic flux can be determined by measuring the rate of incorporation of the deuterium-labeled deoxycytidine into DNA. researchgate.net
Conversely, catabolic pathways for deoxycytidine have also been identified. nih.govnih.gov Deoxycytidine can be deaminated to deoxyuridine, which is then further catabolized. nih.gov In some cell types, such as mature monocyte-derived macrophages, the catabolism of deoxycytidine can be significant. nih.gov Studies have shown that a substantial percentage of extracellular deoxycytidine can be converted to catabolites like dihydrouracil. nih.govnih.gov By measuring the appearance of deuterium-labeled catabolites over time, researchers can quantify the rate of deoxycytidine breakdown.
The balance between anabolic and catabolic fluxes is critical for maintaining appropriate intracellular nucleotide pools. nih.gov The data below, derived from studies on deoxycytidine metabolism, illustrates the potential for significant catabolic activity in certain cell types.
| Cell Type | Incubation Time | Percentage of Deoxycytidine Catabolized | Primary Catabolite |
| 1-week old M/M | 1 hour | 15% | Dihydrouracil |
| 3-week old M/M | 1 hour | >85% | Dihydrouracil |
| 5-week old M/M | 1 hour | >85% | Dihydrouracil |
M/M: Monocyte-derived macrophages. Data reflects the significant catabolic flux of deoxycytidine in these cells. nih.gov
Investigation of Nucleoside Salvage and De Novo Synthesis Pathways
Cells can synthesize nucleotides through two main pathways: de novo synthesis, which builds nucleotides from simple precursors like amino acids and glucose, and the salvage pathway, which recycles pre-existing nucleosides and bases. nih.govcreative-proteomics.com 2'-Deoxycytidine-5',5''-d2 Monohydrate is an invaluable tool for studying the interplay between these two pathways.
By introducing 2'-Deoxycytidine-5',5''-d2 Monohydrate into a cell culture medium, researchers can trace its uptake by the cell and its subsequent conversion into various nucleotide species. nih.gov The rate of appearance of deuterium-labeled dCMP, dCDP, and dCTP provides a direct measure of the activity of the deoxycytidine salvage pathway. nih.gov Some bacteria, such as Lactobacillus acidophilus, possess deoxycytidine kinases and can incorporate exogenous deoxycytidine, while others, like Escherichia coli, lack this enzyme and rely on de novo synthesis. nih.gov
Furthermore, the conversion of labeled deoxycytidine into thymidine nucleotides can also be tracked, providing insights into the metabolic interconnections within the pyrimidine pathways. nih.gov The detection of deuterium in dTMP and dTTP pools after administration of labeled deoxycytidine confirms the metabolic route through dCMP deaminase and thymidylate synthase. nih.gov
The relative reliance on de novo versus salvage pathways for nucleotide synthesis can vary significantly depending on the cellular state, such as the cell type, proliferation rate, and metabolic conditions. nih.gov For instance, rapidly dividing cells may have a higher demand for nucleotides and may upregulate both pathways. nih.gov In contrast, some terminally differentiated cells may rely more heavily on salvage pathways. mdpi.com
By using 2'-Deoxycytidine-5',5''-d2 Monohydrate in comparative studies, researchers can quantify the contribution of the salvage pathway in different cellular contexts. For example, cancer cells are known to often exhibit altered nucleotide metabolism, and understanding their reliance on the salvage pathway can be crucial for developing therapeutic strategies. nih.gov The ability to switch between de novo and salvage pathways can be a key metabolic adaptation in cancer cells. nih.gov
Enzymatic Reaction Kinetics and Pathway Regulation Studies
Isotopically labeled substrates like 2'-Deoxycytidine-5',5''-d2 Monohydrate are also employed in studies of enzymatic reaction kinetics and the regulation of metabolic pathways. ox.ac.ukwikipedia.org By providing a traceable substrate, researchers can more accurately measure the rate of specific enzymatic reactions in complex biological systems.
The study of enzyme kinetics helps in understanding the catalytic mechanism of an enzyme and how its activity is controlled. wikipedia.org For deoxycytidine kinase, for example, kinetic studies can reveal its substrate specificity and how its activity is regulated by feedback inhibition from downstream products like dCTP. nih.gov The use of a labeled substrate allows for precise measurement of product formation over time, which is essential for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org This information is vital for understanding how the flux through the pyrimidine salvage pathway is regulated at the enzymatic level.
Deoxycytidine Kinase Activity Profiling
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of deoxycytidine (dC) to deoxycytidine monophosphate (dCMP). wikipedia.orgnih.gov This is the rate-limiting step for salvaging dC for DNA synthesis. The activity of dCK is often altered in cancer cells and is crucial for the activation of numerous nucleoside analog prodrugs used in chemotherapy. researchgate.net
Profiling dCK activity is essential for understanding drug resistance and tailoring personalized medicine. 2'-Deoxycytidine-5',5''-d2 Monohydrate is an ideal tool for this purpose. When introduced to cells or cell lysates, it is a substrate for dCK. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the rate of conversion of the deuterated deoxycytidine (dC-d2) into its phosphorylated product, deoxycytidine monophosphate-d2 (dCMP-d2). The mass shift of +2 Da (Daltons) imparted by the deuterium label allows for unambiguous detection and quantification of the product, separate from the endogenous, unlabeled dCMP pool.
A typical experimental approach involves incubating cells with a known concentration of 2'-Deoxycytidine-5',5''-d2 Monohydrate over a time course. Cell extracts are then analyzed by LC-MS to measure the amount of dCMP-d2 formed. The rate of dCMP-d2 production is directly proportional to the dCK activity within the cells.
Table 1: Representative Data for dCK Activity Profiling The following table illustrates hypothetical results from an experiment comparing dCK activity in a drug-sensitive cancer cell line versus a drug-resistant variant using a 2'-Deoxycytidine-5',5''-d2 tracer.
| Cell Line | Treatment | Time (hours) | dCMP-d2 Formed (pmol/10^6 cells) | Calculated dCK Activity (pmol/hr/10^6 cells) |
| Sensitive (WT) | Control | 1 | 15.2 | 15.2 |
| Sensitive (WT) | Control | 2 | 31.5 | 15.8 |
| Sensitive (WT) | Control | 4 | 62.1 | 15.5 |
| Resistant (dCK-mut) | Control | 1 | 1.8 | 1.8 |
| Resistant (dCK-mut) | Control | 2 | 3.5 | 1.8 |
| Resistant (dCK-mut) | Control | 4 | 7.1 | 1.8 |
Deoxycytidylate Deaminase Mechanistic Investigations
Deoxycytidylate (dCMP) deaminase is a critical enzyme that catalyzes the deamination of dCMP to deoxyuridylate (dUMP). nih.gov This reaction is a key entry point for salvaged deoxycytidine into the de novo synthesis pathway of thymidine nucleotides, as dUMP is the direct precursor for thymidylate synthase to produce dTMP. nih.gov The activity of dCMP deaminase is allosterically regulated, and its mechanism is of significant interest for understanding DNA precursor biosynthesis. nih.gov
Using 2'-Deoxycytidine-5',5''-d2 as a metabolic tracer allows for detailed mechanistic investigations. After its phosphorylation by dCK to dCMP-d2, the labeled monophosphate can be acted upon by dCMP deaminase. The resulting product, dUMP, will retain the deuterium label at the 5' position of the sugar (dUMP-d2). By tracking the appearance of dUMP-d2, researchers can measure the flux through this enzymatic step. This approach can be used to study enzyme kinetics, the effects of allosteric regulators like dCTP and dTTP, and the mechanism of action of potential inhibitors. nih.gov
For instance, a kinetic isotope effect study could be performed. If the breaking of a C-H bond at or near the 5' position were involved in the rate-limiting step of the enzymatic reaction, the presence of the heavier deuterium isotopes could potentially slow the reaction rate compared to the unlabeled substrate. Observing such an effect would provide profound insight into the enzyme's catalytic mechanism.
Table 2: Illustrative Flux Analysis through dCMP Deaminase This table provides a hypothetical example of how a stable isotope tracer could be used to measure the relative contribution of the salvage pathway to dUMP synthesis in two different cell states.
| Cellular State | Tracer Administered | Labeled Metabolite Measured | % Labeled Pool (at steady state) | Interpretation |
| Proliferating | 2'-Deoxycytidine-5',5''-d2 | dUMP-d2 | 45% | In rapidly dividing cells, nearly half of the dUMP pool is derived from the salvage of deoxycytidine. |
| Quiescent | 2'-Deoxycytidine-5',5''-d2 | dUMP-d2 | 15% | In non-dividing cells, the contribution from the dC salvage pathway to dUMP synthesis is significantly lower. |
Ribonucleotide Reductase Pathway Contributions to Deoxyribonucleotide Pools
The de novo synthesis of all four deoxyribonucleotides (dNTPs) for DNA replication is catalyzed by the enzyme ribonucleotide reductase (RNR). elifesciences.org RNR reduces ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.gov The salvage pathway, which begins with enzymes like dCK, provides an alternative route for dNTP synthesis. Understanding the relative contribution of these two pathways is crucial for cancer biology and antiviral therapy, as many drugs target these pathways. nih.gov
2'-Deoxycytidine-5',5''-d2 Monohydrate is an invaluable tool for dissecting the contributions of the salvage pathway versus the de novo RNR pathway to the total deoxycytidine triphosphate (dCTP) pool. When cells are grown in the presence of the deuterated tracer, the dCTP synthesized via the salvage pathway will be labeled (dCTP-d2). In contrast, dCTP synthesized de novo by RNR from unlabeled ribonucleotides will remain unlabeled.
By measuring the ratio of labeled to unlabeled dCTP using mass spectrometry, researchers can precisely quantify the flux from salvaged deoxycytidine into the DNA precursor pool under various conditions, such as during different phases of the cell cycle or in response to drugs that inhibit RNR. nih.gov This allows for a dynamic view of how cells regulate their dNTP pools to ensure high-fidelity DNA replication.
Table 3: Example Data on Pathway Contributions to dCTP Pools The following hypothetical data demonstrates how 2'-Deoxycytidine-5',5''-d2 could be used to assess the impact of an RNR inhibitor on dCTP synthesis pathways.
| Condition | Labeled dCTP (dCTP-d2) (%) | Unlabeled dCTP (%) | Conclusion |
| Untreated Control | 30% | 70% | Under normal conditions, the de novo RNR pathway is the major contributor (70%) to the dCTP pool. |
| RNR Inhibitor (e.g., Hydroxyurea) | 85% | 15% | When the de novo pathway is blocked, cells upregulate the salvage pathway to maintain the dCTP pool for DNA synthesis and repair. |
Contribution to Epigenetic Research Methodologies
Investigation of DNA Methylation Dynamics using Labeled Deoxycytidine
Stable isotope-labeled deoxycytidine serves as a powerful tool to dissect the mechanisms and kinetics of DNA methylation, a fundamental epigenetic modification involved in gene regulation.
By introducing 2'-Deoxycytidine-5',5''-d2 Monohydrate into cell culture or animal models, researchers can trace its metabolic fate and incorporation into newly synthesized DNA. As cells replicate, the labeled deoxycytidine is utilized by the DNA synthesis machinery, effectively tagging nascent DNA strands. This "pulse-chase" approach allows scientists to follow the temporal and spatial dynamics of DNA methylation.
Once incorporated, the genomic DNA can be isolated, hydrolyzed into individual nucleosides, and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between endogenous (unlabeled) 5-methyl-2'-deoxycytidine (B118692) and newly formed, labeled 5-methyl-2'-deoxycytidine derived from the deuterated precursor. This enables the direct monitoring of de novo methylation events and the maintenance of methylation patterns through cell division. Stable-isotope tracing has become a revolutionary tool for interrogating metabolic pathway activities in vivo. kuleuven.be
The use of deuterated substrates is crucial for conducting detailed kinetic studies of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. oup.com The rate at which DNMTs transfer a methyl group to cytosine can be precisely measured using labeled substrates.
One key area of investigation is the kinetic isotope effect (KIE), where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. frontiersin.org While the deuterium (B1214612) in 2'-Deoxycytidine-5',5''-d2 Monohydrate is on the sugar moiety and not directly involved in the methyl transfer reaction at the C5 position of the cytosine base, labeled precursors can be used to generate substrates for studying enzyme kinetics under steady-state conditions. nih.govnih.gov For example, by providing cells with a labeled precursor, researchers can generate DNA containing labeled 5-methylcytosine (B146107) and then use this as a substrate for in vitro DNMT assays. These studies help to elucidate the catalytic mechanisms of DNMTs and how their activity is modulated by various factors, which is critical for understanding their role in disease and for the development of DNMT inhibitors. nih.gov
Analysis of DNA Demethylation Pathways and Oxidative Derivatives
The discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed that DNA methylation is not a static mark but is actively removed through a series of oxidative reactions. Stable isotope-labeled compounds are indispensable for studying this process.
TET enzymes are dioxygenases that sequentially oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). frontiersin.orgnih.gov To study the activity and specificity of these enzymes, researchers utilize synthetic DNA substrates containing labeled 5mC. nih.gov By incubating these labeled substrates with purified TET enzymes or in cell extracts, the formation of oxidized products (labeled 5hmC, 5fC, and 5caC) can be monitored over time using LC-MS/MS.
This approach allows for the determination of key enzymatic parameters, such as reaction rates and substrate preferences. For instance, kinetic analyses have shown that the rate of cytosine oxidation by TET enzymes is significantly reduced for 5hmC and 5fC compared to the initial oxidation of 5mC. nih.gov Such studies are fundamental to understanding how TET enzymes are regulated and how they contribute to the dynamic control of DNA methylation patterns in various biological processes, from embryonic development to cancer. nih.gov
Accurate quantification of the low-abundance oxidative derivatives of 5mC is a significant analytical challenge. Isotope dilution mass spectrometry, which uses stable isotope-labeled analogs as internal standards, is considered the gold standard for this purpose. nih.gov
In this method, a known amount of a labeled standard, such as the derivative of 2'-Deoxycytidine-5',5''-d2 Monohydrate (e.g., deuterated 5-hydroxymethyl-2'-deoxycytidine), is added to a biological sample of genomic DNA before processing. The DNA is then enzymatically hydrolyzed to its constituent nucleosides. During LC-MS/MS analysis, the natural (endogenous) modified cytosine and the heavy (labeled) standard co-elute but are distinguished by the mass spectrometer based on their mass difference. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise and accurate quantification of the endogenous nucleoside can be achieved. This technique corrects for any sample loss during preparation and variations in instrument response.
This robust analytical method has enabled the accurate measurement of 5hmC, 5fC, and 5caC in the genomic DNA of various cultured cells and mammalian tissues, providing critical insights into the dynamics of active DNA demethylation. oup.com
Data Tables
The following tables present representative data from studies utilizing stable isotope dilution LC-MS/MS methodologies for the quantification of modified cytosine nucleosides.
Table 1: Quantification of 5-mdC and 5-hmdC in Hepatocellular Carcinoma (HCC) Tissues
This table shows the levels of 5-methyl-2'-deoxycytidine (5-mdC) and 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) as a percentage of total deoxycytidine in tumor tissues and adjacent non-tumor tissues from HCC patients. Data was acquired using a capillary hydrophilic-interaction liquid chromatography/quadrupole TOF mass spectrometry method, a technique reliant on precise quantification enabled by stable isotope standards.
| Patient ID | Tissue Type | 5-mdC (% of dC) | 5-hmdC (% of dC) |
| HCC-01 | Tumor | 3.58 | 0.031 |
| HCC-01 | Adjacent | 3.65 | 0.125 |
| HCC-02 | Tumor | 4.12 | 0.025 |
| HCC-02 | Adjacent | 4.05 | 0.110 |
| HCC-03 | Tumor | 3.98 | 0.042 |
| HCC-03 | Adjacent | 3.87 | 0.158 |
| HCC-04 | Tumor | 4.21 | 0.022 |
| HCC-04 | Adjacent | 4.15 | 0.098 |
Data adapted from a study on hepatocellular carcinoma tissues, illustrating the significant decrease in 5-hmdC levels in tumor cells. nih.gov
Table 2: Abundance of 5-mdC Oxidation Products in Mammalian Tissues
This table displays the levels of 5-hydroxymethyl-2'-deoxycytidine (5-HmdC), 5-formyl-2'-deoxycytidine (5-FodC), and 5-carboxyl-2'-deoxycytidine (B13858545) (5-CadC) in various mouse and human tissues, quantified using a highly sensitive LC-MS/MS/MS method with stable isotope-labeled internal standards. The data is presented as the number of modified bases per 10^6 deoxyguanosine (dG) residues.
| Tissue Source | 5-HmdC (per 106 dG) | 5-FodC (per 106 dG) | 5-CadC (per 106 dG) |
| Mouse Brain | 1370 ± 150 | 29.8 ± 3.5 | 3.1 ± 0.4 |
| Mouse Skin | 145 ± 18 | 1.2 ± 0.2 | 0.25 ± 0.03 |
| Human Brain (Frontal Cortex) | 4300 ± 550 | 15.1 ± 2.1 | 2.5 ± 0.3 |
Data adapted from a quantitative assessment of Tet-induced oxidation products, highlighting the varying abundance of these modifications across different tissues. oup.com
Advanced Analytical Platforms for Research with 2 Deoxycytidine 5 ,5 D2 Monohydrate
High-Resolution Mass Spectrometry for Metabolomics and Isotopic Tracing
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, offering unparalleled sensitivity and specificity for the detection and quantification of small molecules. In conjunction with 2'-Deoxycytidine-5',5''-d2 Monohydrate, HRMS facilitates both targeted and untargeted metabolomic studies, providing deep insights into nucleoside metabolism and its perturbation in various biological contexts.
Targeted Quantitation of Labeled Nucleosides and Metabolites
Targeted quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for accurately measuring the concentration of specific metabolites. nih.govresearchgate.net In this context, 2'-Deoxycytidine-5',5''-d2 Monohydrate is an ideal internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxycytidine (B1670253), and its downstream metabolites. researchgate.net The deuterium (B1214612) labels introduce a known mass shift, allowing the labeled and unlabeled compounds to be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and ionization efficiency. hwb.gov.in This co-elution and co-ionization minimize experimental variability, leading to highly accurate and reproducible quantification. hwb.gov.in
The process involves spiking a known amount of the deuterated standard into a biological sample. Following extraction and chromatographic separation, the sample is introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (unlabeled 2'-deoxycytidine) and the internal standard (2'-Deoxycytidine-5',5''-d2). By comparing the peak area of the analyte to that of the internal standard, the absolute concentration of the endogenous nucleoside can be determined with high precision. nih.gov
Table 1: Representative LC-MS/MS Parameters for Targeted Quantitation of 2'-Deoxycytidine using 2'-Deoxycytidine-5',5''-d2 as an Internal Standard
| Parameter | 2'-Deoxycytidine (Analyte) | 2'-Deoxycytidine-5',5''-d2 (Internal Standard) |
| Precursor Ion (m/z) | 228.1 | 230.1 |
| Product Ion (m/z) | 112.1 | 114.1 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | 3.5 | 3.5 |
This table is illustrative and actual values may vary depending on the specific instrumentation and chromatographic conditions.
Untargeted Profiling for Discovery of Novel Metabolic Intermediates
Untargeted metabolomics aims to capture a comprehensive snapshot of all metabolites present in a biological sample, offering the potential to discover novel metabolic pathways and biomarkers. frontiersin.orgnih.gov When 2'-Deoxycytidine-5',5''-d2 Monohydrate is introduced into a biological system as a tracer, it can be used to track the metabolic fate of the deoxycytidine moiety through various biochemical transformations. nih.gov As the labeled nucleoside is metabolized, the deuterium atoms are incorporated into downstream products.
Using high-resolution mass spectrometry, researchers can perform a global scan of all ions in a sample. frontiersin.org By searching for mass spectral features that exhibit the characteristic mass shift of the deuterium label, it is possible to identify all metabolites derived from the administered 2'-Deoxycytidine-5',5''-d2. nih.gov This approach can reveal previously unknown metabolic intermediates and provide insights into the interconnectedness of metabolic pathways. For instance, if the labeled deoxycytidine is converted into other nucleosides or their derivatives, these new compounds will carry the deuterium label, allowing for their confident identification in a complex biological matrix.
Table 2: Hypothetical Discovery of a Novel Metabolite using 2'-Deoxycytidine-5',5''-d2 Tracer
| Feature | Observed m/z (Labeled) | Expected m/z (Unlabeled) | Putative Identification | Isotopic Signature |
| 1 | 230.1189 | 228.1073 | 2'-Deoxycytidine-d2 | M+2 |
| 2 | 310.0858 | 308.0742 | 2'-Deoxycytidine monophosphate-d2 | M+2 |
| 3 | 246.1138 | 244.1022 | Novel Metabolite X-d2 | M+2 |
This table illustrates how a novel metabolite (Metabolite X) could be identified through its incorporation of the deuterium label from the tracer.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov The incorporation of stable isotopes like deuterium is a key strategy in NMR studies of biomolecules, and 2'-Deoxycytidine-5',5''-d2 Monohydrate offers significant advantages in this regard.
Elucidating Conformation and Interactions of Labeled Nucleic Acids
When 2'-Deoxycytidine-5',5''-d2 Monohydrate is incorporated into a DNA or RNA oligonucleotide, the deuterium atoms at the 5' and 5'' positions serve as valuable probes for conformational analysis. cdnsciencepub.com In proton (¹H) NMR, the replacement of protons with deuterons at these positions leads to a simplification of the spectra by removing the signals from the H5' and H5'' protons and eliminating their corresponding scalar couplings. cdnsciencepub.com This spectral simplification can be crucial for resolving overlapping resonances and facilitating the unambiguous assignment of other protons in the sugar-phosphate backbone.
Table 3: Impact of 5',5''-d2 Labeling on NMR Spectral Parameters of 2'-Deoxycytidine
| NMR Parameter | Unlabeled 2'-Deoxycytidine | 2'-Deoxycytidine-5',5''-d2 |
| ¹H Signals for 5' and 5'' positions | Present | Absent |
| Scalar Couplings involving H5' and H5'' | Present | Absent |
| NOE interactions with H5' and H5'' | Observable | Absent |
| Spectral Complexity | Higher | Reduced |
In Vivo and In Vitro NMR for Real-time Metabolic Monitoring
NMR spectroscopy can be used to non-invasively monitor metabolic processes in real-time, both in living organisms (in vivo) and in cell or tissue cultures (in vitro). escholarship.org Deuterium metabolic imaging (DMI) is an emerging in vivo NMR technique that tracks the metabolism of deuterium-labeled substrates. researchgate.netcam.ac.uknih.gov By administering a compound like 2'-Deoxycytidine-5',5''-d2 Monohydrate, it is theoretically possible to follow its uptake and conversion into various metabolites within a living system. nih.gov
The deuterium nucleus has a distinct NMR frequency, allowing its signal to be detected separately from the abundant proton signals in biological tissues. escholarship.org As the labeled deoxycytidine is metabolized, the deuterium label will be incorporated into downstream products. By acquiring deuterium NMR spectra over time, researchers can monitor the appearance and disappearance of different deuterated metabolites, providing a dynamic view of nucleoside metabolism. This approach can be used to study the effects of drugs on metabolic pathways or to investigate metabolic alterations in disease states. nih.govresearchgate.net
Chromatographic Separation Techniques for Labeled Biomolecules
Chromatographic techniques are indispensable for the separation and purification of biomolecules from complex mixtures prior to their analysis by mass spectrometry or NMR. nih.gov The separation of 2'-Deoxycytidine-5',5''-d2 Monohydrate and its metabolites from other cellular components is a critical step in many research applications.
High-performance liquid chromatography (HPLC) is the most commonly used technique for the separation of nucleosides and their derivatives. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly effective for separating these compounds based on their hydrophobicity. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of metabolites with varying polarities. nih.gov
While deuteration is not expected to significantly alter the chromatographic retention time of a molecule, subtle differences can sometimes be observed. princeton.edu Therefore, careful optimization of the chromatographic method is necessary to ensure the co-elution of the labeled standard with its unlabeled analyte for accurate quantification in targeted mass spectrometry studies. Other chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), can also be employed for the separation of polar compounds like nucleosides and their phosphorylated derivatives. ajgreenchem.com
Table 4: Common Chromatographic Techniques for the Separation of 2'-Deoxycytidine and its Analogs
| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation |
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile (B52724)/Water with modifiers (e.g., formic acid) | Hydrophobicity |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide) | High organic solvent content with a small amount of aqueous buffer | Partitioning into a water-enriched layer on the stationary phase |
| Ion-Exchange Chromatography | Charged (anionic or cationic) | Aqueous buffers with varying salt concentrations or pH | Charge |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of nucleosides, including 2'-deoxycytidine, from complex biological matrices. unil.ch This preference is due to the method's high specificity, sensitivity, and ability to handle the non-volatile and polar nature of these compounds directly. unil.chmcmaster.ca The development of a robust LC-MS/MS method is a multi-step process involving careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
In this context, 2'-Deoxycytidine-5',5''-d2 Monohydrate serves as an ideal internal standard. The use of stable isotopically labeled internal standards is crucial for correcting experimental and instrumental variations, thereby enhancing the accuracy and precision of quantification. unil.chnih.gov Because the deuterated standard co-elutes with the native analyte and exhibits nearly identical ionization efficiency, it effectively compensates for matrix effects—a common challenge in bioanalysis where other components in a sample can suppress or enhance the analyte's signal. unil.chnih.gov
Method development typically begins with sample preparation, which often involves DNA extraction from cells or tissues, followed by enzymatic or chemical hydrolysis to release the individual nucleosides. nih.gov The resulting hydrolysate can then be analyzed.
Chromatographic separation is commonly achieved using reversed-phase columns. nih.gov The mobile phase often consists of a mixture of an aqueous component with a weak acid (like formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), run in a gradient elution mode to ensure good separation of the target analytes from other nucleosides and matrix components. nih.govmdpi.com
For detection, a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is frequently employed. nih.gov The analysis is performed using multiple reaction monitoring (MRM), which provides excellent selectivity. In MRM, the first quadrupole selects the protonated molecular ion (the precursor ion) of the analyte, which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific fragment ion (the product ion) for detection. nih.gov This precursor-to-product ion transition is unique to the target molecule. For 2'-deoxycytidine, a common transition is m/z 228.2 → 112.2, where 228.2 is the mass of the protonated molecule and 112.2 corresponds to the cytosine base after the glycosidic bond is cleaved. nih.govmdpi.com For the deuterated internal standard, 2'-Deoxycytidine-5',5''-d2, the precursor ion would be shifted to m/z 230.2, while the product ion remains at m/z 112.2, as the deuterium labels are on the deoxyribose sugar moiety.
| Parameter | Typical Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18 or C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2'-Deoxycytidine) | m/z 228.2 → 112.2 |
| MRM Transition (2'-Deoxycytidine-5',5''-d2) | m/z 230.2 → 112.2 |
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
While LC-MS is the more direct method, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an alternative analytical platform. However, because nucleosides like 2'-deoxycytidine are polar and non-volatile, they cannot be analyzed directly by GC-MS. mcmaster.ca A critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the non-volatile analytes into thermally stable and volatile compounds that can traverse the gas chromatograph. nih.govresearchgate.net
The most common derivatization strategy for nucleosides involves silylation, which replaces the active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. acs.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. For cytidine (B196190) and its derivatives, analytical results can be significantly improved by first treating the sample with methoxylamine hydrochloride to form methoxime derivatives prior to silylation. researchgate.net This two-step process effectively reduces the polarity and increases the thermal stability of the molecule.
Once derivatized, the sample is injected into the GC system. The separation of different derivatized nucleosides is achieved on a capillary column, often with a non-polar stationary phase. nih.gov The temperature of the GC oven is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.govmdpi.com
The mass spectrometer, often a single or triple quadrupole, serves as the detector. In electron ionization (EI) mode, the derivatized molecules are fragmented in a reproducible pattern, creating a characteristic mass spectrum that acts as a chemical fingerprint for identification. For quantitative studies, selected ion monitoring (SIM) or MRM (in GC-MS/MS systems) can be used to enhance sensitivity and selectivity by focusing only on specific fragment ions of the analyte and its deuterated internal standard. nih.gov The use of 2'-Deoxycytidine-5',5''-d2 as an internal standard is equally critical in GC-MS to control for variability in the derivatization reaction and the injection process. nih.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization Step 1 | Methoximation (e.g., with methoxylamine hydrochloride) |
| Derivatization Step 2 | Silylation (e.g., with BSTFA) |
| GC System | Gas Chromatograph with Programmable Temperature Inlet |
| Column | Capillary column (e.g., DB-1MS) |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp (e.g., 160°C to 280°C) |
| Ionization Source | Electron Ionization (EI) |
| Detection Mode | Scan, Selected Ion Monitoring (SIM), or MRM |
Methodological Innovations and Conceptual Frameworks in Research
Development of Novel Assays Utilizing Deuterium (B1214612) Labeling for Biological Processes
The use of deuterium-labeled compounds, such as 2'-Deoxycytidine-5',5''-d2 Monohydrate, has revolutionized the way researchers approach the measurement of biological processes. The subtle mass difference introduced by the deuterium atoms allows for their distinction from their naturally occurring counterparts by mass spectrometry, forming the basis for a variety of sensitive and quantitative assays. nih.gov
Quantitative Cell Proliferation Assays using 2'-Deoxycytidine-5',5''-d2 Monohydrate
The rate of cell proliferation is a critical parameter in many areas of biological research, from cancer biology to immunology. Traditional methods for measuring cell proliferation often rely on radioactive isotopes like [3H]thymidine or dye-based assays, which can have limitations in terms of safety, disposal, and potential perturbation of cell function. nih.govbiocompare.com The use of stable isotope-labeled nucleosides, such as 2'-Deoxycytidine-5',5''-d2 Monohydrate, offers a safe and robust alternative for quantifying DNA synthesis, a direct measure of cell proliferation. nih.gov
When cells are cultured in the presence of 2'-Deoxycytidine-5',5''-d2 Monohydrate, this labeled nucleoside is incorporated into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.com Following a period of incubation, genomic DNA is extracted from the cells and enzymatically hydrolyzed into individual deoxyribonucleosides. The mixture of labeled and unlabeled deoxycytidine can then be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By measuring the ratio of the deuterated (heavy) to the non-deuterated (light) form of deoxycytidine, the fraction of newly synthesized DNA can be accurately determined. This allows for the calculation of the cell proliferation rate.
This method has several advantages over older techniques. It is non-radioactive, making it safer for researchers and eliminating the problem of radioactive waste. nih.gov Furthermore, because the tracer is chemically identical to the natural molecule apart from the isotopic label, it is less likely to cause biological perturbations. metsol.com This approach has been successfully applied to study the proliferation of various cell types, including immune cells and tumor cells. harvard.edu
Below is an interactive data table illustrating hypothetical results from a quantitative cell proliferation assay using 2'-Deoxycytidine-5',5''-d2 Monohydrate on a cancer cell line treated with a potential anti-proliferative drug.
| Drug Concentration (µM) | Fraction of Labeled Deoxycytidine (%) | Calculated Proliferation Rate (% of Control) |
|---|
High-Throughput Screening Methodologies Based on Isotope Incorporation
The process of drug discovery often involves screening vast libraries of chemical compounds to identify those with a desired biological activity. wikipedia.org High-throughput screening (HTS) methodologies are essential for this process, enabling the rapid and automated testing of thousands of compounds. bmglabtech.com The incorporation of stable isotopes, including deuterium-labeled nucleosides like 2'-Deoxycytidine-5',5''-d2 Monohydrate, has been adapted for HTS to identify compounds that affect cell proliferation. nih.govoncotarget.com
In a typical HTS setup, cells are cultured in multi-well plates and treated with different compounds from a chemical library. oncotarget.com A pulse of 2'-Deoxycytidine-5',5''-d2 Monohydrate is then added to all wells. After an incubation period, the cells are lysed, and the genomic DNA is processed for analysis. The key innovation for HTS is the automation of the sample processing and analysis steps. Robotic systems can perform the liquid handling, DNA extraction, and preparation for mass spectrometry. wikipedia.org
The use of LC-MS/MS in HTS allows for the simultaneous analysis of multiple samples, significantly increasing throughput. nih.gov By combining samples from different wells, each containing a unique compound, and using sophisticated data analysis software, researchers can quickly identify "hits" – compounds that either inhibit or enhance the incorporation of the deuterated nucleoside, and thus, cell proliferation. nih.gov This approach offers high sensitivity and specificity, and because it directly measures DNA synthesis, it provides a more direct readout of proliferation compared to some indirect methods. sigmaaldrich.com
Computational Modeling and Isotope Tracer Data Integration
The data generated from stable isotope tracing experiments, while rich in information, requires sophisticated computational and mathematical tools for its full interpretation. The integration of isotope tracer data with computational models allows for a systems-level understanding of cellular processes.
Algorithms for Metabolic Network Reconstruction and Flux Estimation
Metabolic networks are complex webs of biochemical reactions that are essential for life. Understanding the flow of metabolites through these networks, known as metabolic flux, is crucial for understanding cellular physiology in both health and disease. nih.gov Stable isotope tracers like 2'-Deoxycytidine-5',5''-d2 Monohydrate, while primarily used to trace DNA synthesis, can also provide information about the precursor nucleotide pools and their connection to central carbon metabolism. researchgate.net
Metabolic Flux Analysis (MFA) is a powerful technique that uses isotope tracing data to quantify intracellular metabolic fluxes. umd.edu In a typical MFA experiment, cells are fed a labeled substrate (e.g., a deuterated or 13C-labeled nutrient). The isotopic labeling patterns of various intracellular metabolites are then measured by mass spectrometry. This data is then fed into a computational model of the cell's metabolic network. nih.gov
Algorithms such as Flux Balance Analysis (FBA) and others are used to reconstruct and analyze genome-scale metabolic models. arxiv.orgplos.org These models are essentially mathematical representations of all the known metabolic reactions in an organism. wikipedia.org By constraining the model with the experimentally determined isotope labeling patterns, these algorithms can estimate the fluxes through the various reactions in the network. umd.edu This allows researchers to understand how metabolism is rewired under different conditions, such as in cancer cells or in response to a drug.
The following is a simplified, interactive data table illustrating how isotope tracer data could be used to estimate metabolic flux through a key pathway.
| Metabolic Pathway | Relative Isotope Enrichment (%) | Estimated Flux (Arbitrary Units) |
|---|
Mathematical Models for DNA Synthesis and Repair Kinetics
The dynamics of DNA synthesis and repair are tightly regulated processes that are fundamental to maintaining genome integrity. Mathematical models provide a framework for understanding the kinetics of these processes and for interpreting data from isotope labeling experiments. plos.org
By tracking the incorporation and loss of 2'-Deoxycytidine-5',5''-d2 Monohydrate from DNA over time, it is possible to determine not only the rate of DNA synthesis but also the rate of DNA turnover or repair. sfu.ca For example, in a population of cells that is not actively dividing, the incorporation of the labeled nucleoside would indicate DNA repair synthesis.
Mathematical models, often in the form of systems of differential equations, can be used to describe the flow of the labeled tracer through the precursor pools and into the DNA. researchgate.net These models can account for various factors, such as the size of the nucleotide precursor pools, the rate of DNA synthesis, and the rate of DNA degradation or repair. nih.govnih.gov By fitting these models to the experimental data, researchers can estimate the kinetic parameters that govern these processes. This quantitative approach can provide valuable insights into how these processes are altered in disease or in response to therapeutic interventions. researchgate.net
Future Perspectives and Emerging Research Frontiers
Integration with Multi-Omics Approaches (Genomics, Proteomics, Lipidomics) in Systems Biology
The true power of 2'-Deoxycytidine-5',5''-d2 Monohydrate lies in its potential as a tool for multi-omics analysis, providing a dynamic view of cellular processes that static measurements cannot achieve. nih.govcd-genomics.com By integrating this stable isotope tracer into systems biology workflows, researchers can connect the dynamics of DNA synthesis (genomics) with downstream functional outputs at the protein and lipid levels. biosyn.comscispace.com
In a typical systems biology experiment, cells or organisms are cultured with media containing 2'-Deoxycytidine-5',5''-d2 Monohydrate. This labeled precursor is incorporated into newly synthesized DNA during replication. silantes.com Using high-resolution mass spectrometry, the rate of new DNA synthesis can be precisely quantified. biosyn.comscispace.com When this genomic-level data is combined with datasets from proteomics and lipidomics from the same biological samples, it enables a more comprehensive understanding of the cellular response to various stimuli. nih.gov For instance, researchers can correlate the rate of DNA replication in cancer cells with the expression of specific oncogenic proteins (proteomics) and alterations in membrane lipid composition (lipidomics) that are characteristic of malignant transformation.
This integrated approach allows for the construction of detailed models of cellular function, revealing how perturbations in DNA synthesis pathways ripple through the entire biological system. mixomics.org Stable isotope labeling is a key technology that facilitates the quantitative analysis required for such integrative studies. biosyn.comnih.gov
Table 1: Illustrative Multi-Omics Workflow Using 2'-Deoxycytidine-5',5''-d2 Monohydrate
| Omics Layer | Methodology | Information Gained | Potential Correlation |
|---|---|---|---|
| Genomics | Introduce 2'-Deoxycytidine-5',5''-d2 Monohydrate into cell culture; quantify labeled vs. unlabeled DNA via LC-MS. | Rate of new DNA synthesis, cell proliferation dynamics, DNA turnover. | Correlate high DNA synthesis rates with the expression of proliferation-associated proteins. |
| Proteomics | Analyze protein extracts from the same cell populations using mass spectrometry-based techniques (e.g., SILAC, TMT). nih.govnih.gov | Identification and quantification of proteins related to the cell cycle, DNA repair, and metabolic pathways. | Link increased DNA replication to the upregulation of DNA polymerases and cell cycle kinases. |
| Lipidomics | Profile the lipid content of the cells using LC-MS to identify and quantify different lipid species. | Changes in membrane composition, signaling lipids, and energy storage molecules. | Associate rapid cell proliferation (measured by DNA labeling) with specific changes in membrane phospholipids (B1166683) required for new cell formation. |
Potential for Advancing Understanding of Fundamental Biological Processes and Mechanistic Biology
At its core, 2'-Deoxycytidine-5',5''-d2 Monohydrate is a tool for dissecting the fundamental mechanisms of life. Its ability to act as a tracer for DNA synthesis allows for the precise measurement of reaction kinetics and pathway fluxes, offering unparalleled insight into the inner workings of the cell. nih.govspringernature.com
One of the most direct applications is in the study of DNA replication. By using pulse-chase experiments with the labeled compound, researchers can track the movement of replication forks and measure the rate of DNA synthesis with high accuracy. nih.gov This can be used to understand how the replication machinery functions and how it is regulated by various cell cycle checkpoints.
Furthermore, this tracer is invaluable for studying DNA repair pathways. nih.gov When cells are exposed to DNA-damaging agents, repair mechanisms are activated, which often involve the synthesis of new DNA patches. By supplying 2'-Deoxycytidine-5',5''-d2 Monohydrate during this repair process, the extent and rate of DNA repair synthesis can be quantified. This provides a direct measure of the cell's capacity to maintain genome integrity, a process that is critical for preventing cancer and other diseases. The use of stable isotopes avoids the potential for cellular damage that can be caused by radioactive tracers or nucleotide analogs, ensuring that the observed processes reflect the native biology. youtube.comnih.gov
Table 3: Mechanistic Insights into Fundamental Processes
| Biological Process | Experimental Approach | Mechanistic Question Answered |
|---|---|---|
| DNA Replication | Pulse-labeling of synchronized cells with 2'-Deoxycytidine-5',5''-d2 Monohydrate and analysis of newly synthesized DNA over time. | What is the precise rate of replication fork progression during the S-phase of the cell cycle? |
| DNA Repair (Base Excision Repair) | Exposing cells to an oxidizing agent, followed by incubation with the labeled compound to trace repair synthesis. | How efficient is the base excision repair pathway at removing oxidative DNA damage? |
| Cell Cycle Control | Combining isotope labeling with cell sorting to measure DNA synthesis rates in different phases of the cell cycle. | How do checkpoint proteins (e.g., p53) influence the rate of entry into and progression through S-phase? |
| Apoptosis (Programmed Cell Death) | Tracking the cessation of DNA synthesis in cells induced to undergo apoptosis. | At what point after an apoptotic stimulus is DNA replication irreversibly halted? |
| Nucleotide Metabolism | Tracing the flux of the labeled deoxycytidine through salvage pathways versus de novo synthesis pathways. | How do cells balance different nucleotide synthesis pathways to maintain a sufficient supply for DNA replication? |
Q & A
Q. What established synthetic routes are available for 2'-Deoxycytidine-5',5''-d2 Monohydrate, and how are intermediates purified?
The synthesis of deuterated deoxycytidine derivatives typically adapts non-deuterated protocols by incorporating deuterated reagents or precursors. For example, phosphorylation of 2'-deoxycytidine-5'-monophosphate (dCMP) using deuterated phosphate sources can yield deuterated triphosphates . A "one-pot, three-step" process involving sequential phosphorylation (e.g., using phosphorus oxychloride and deuterated pyrophosphate) has been optimized for non-deuterated analogues, achieving yields of 65–70% . Purification often employs ion-exchange chromatography (MonoQ columns) with gradients of triethylammonium bicarbonate .
Q. How is the purity and structural integrity of 2'-Deoxycytidine-5',5''-d2 Monohydrate validated in research settings?
Purity is assessed via:
- HPLC : Using ion-pair chromatography with UV detection to resolve nucleotide impurities .
- Mass spectrometry : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight and isotopic labeling .
- NMR : - and -NMR verify deuterium incorporation at the 5' and 5'' positions, with peak splitting patterns indicating isotopic purity .
Q. What role does 2'-Deoxycytidine-5',5''-d2 Monohydrate play in DNA replication studies?
As a deuterated nucleotide, it serves as a stable isotope-labeled substrate for DNA polymerases, enabling tracking of nucleotide incorporation kinetics or metabolic flux. Non-deuterated dCTP is a direct substrate for DNA polymerase, pairing with guanine during replication . Deuteration minimizes metabolic interference in isotope tracer studies .
Advanced Research Questions
Q. How does deuteration at the 5' and 5'' positions affect metabolic stability in cellular models?
Deuteration slows enzymatic degradation due to the kinetic isotope effect (KIE), where C-D bonds are harder to cleave than C-H bonds. This enhances the compound’s half-life in metabolic pathways, such as nucleotide salvage or catabolism. Studies on deuterated uridine analogues show reduced deamination rates by cytidine deaminase, a principle applicable to deuterated deoxycytidine .
Q. What experimental controls are critical when studying deuterium-specific isotope effects in enzyme kinetics?
- Non-deuterated controls : Compare reaction rates (e.g., ) between deuterated and non-deuterated substrates.
- Isotopic purity validation : Ensure no residual non-deuterated species via NMR or MS .
- Enzyme activity assays : Use phosphatases or polymerases (e.g., DNA polymerase β) to quantify incorporation efficiency .
Q. How can conflicting data on enzymatic incorporation rates of deuterated nucleotides be resolved?
Contradictions may arise from:
- Enzyme specificity : Some polymerases discriminate against deuterated substrates due to altered transition-state geometry.
- Buffer conditions : Ionic strength and pH affect deuterium’s solvation effects.
- Isotopic impurities : Trace non-deuterated nucleotides skew results. Mitigation includes using high-purity enzymes (e.g., Taq polymerase) and validating substrates with LC-MS .
Q. In crystallographic or NMR studies, how does deuteration enhance structural resolution?
- NMR : Deuterium reduces signal overlap in -NMR and enables -detected experiments for studying dynamics .
- X-ray crystallography : Deuteration minimizes radiation damage and improves anomalous scattering for phasing .
- Neutron diffraction : Deuterated nucleotides provide contrast for locating hydrogen/deuterium atoms in active sites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
